

# **Application Notes and Protocols for NOTA- Based Probes in Targeted Cancer Imaging**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NOTA (trihydrochloride)

Cat. No.: B15137531 Get Quote

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)-based probes in the field of targeted cancer imaging. NOTA is a highly effective bifunctional chelator used in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[1][2] [3] Its ability to form stable complexes with various radiometals, including Gallium-68 (<sup>68</sup>Ga) and Copper-64 (<sup>64</sup>Cu), makes it a versatile platform for creating probes that can specifically target and visualize cancerous tissues.[3][4]

The following sections detail the applications of NOTA-based probes across different cancer types, present key quantitative data for various probes, and provide step-by-step experimental protocols for their synthesis, radiolabeling, and evaluation.

## **Applications of NOTA-Based Probes in Oncology**

NOTA-based probes have been successfully developed to target a variety of biomarkers overexpressed in different cancers. This targeted approach allows for high-contrast imaging and specific diagnosis.

• Prostate Cancer: Probes targeting the prostate-specific membrane antigen (PSMA) are crucial for the diagnosis and staging of prostate cancer. NOTA-conjugated PSMA ligands



have demonstrated excellent tumor uptake and favorable pharmacokinetic profiles.[5][6]

- Breast Cancer: Researchers have developed NOTA-based probes targeting receptors such as the somatostatin receptor (SSTR) and folate receptor (FR), which are often overexpressed in breast cancer.[1][7][8][9]
- Neuroendocrine Tumors: The cholecystokinin-2 (CCK2) receptor is a key target in medullary thyroid carcinoma and small cell lung cancer. NOTA-conjugated minigastrin analogues have been evaluated for imaging these tumors.[10]
- Lymphoma: The C-X-C chemokine receptor type 4 (CXCR4) is a target for imaging lymphoma. [64Cu]NOTA-pentixather is an example of a probe developed for this purpose.[1]
- Ovarian Cancer: The folate receptor is a well-established target for ovarian cancer, and
   <sup>68</sup>Ga-NOTA-folate conjugates have shown promise for detecting these tumors.[11]

## **Quantitative Data Summary**

The following tables summarize key quantitative data for various NOTA-based probes, allowing for easy comparison of their performance characteristics.

Table 1: In Vitro Binding Affinity and Cellular Uptake of NOTA-Based Probes



| Probe<br>Name                                             | Target             | Cancer Cell<br>Line               | Binding<br>Affinity (Ki<br>or Kd)   | Cellular<br>Uptake<br>(%/1x10 <sup>6</sup><br>cells) | Reference |
|-----------------------------------------------------------|--------------------|-----------------------------------|-------------------------------------|------------------------------------------------------|-----------|
| <sup>64</sup> Cu-<br>cunotadipep                          | PSMA               | 22Rv1                             | 2.17 ± 0.25<br>nM (Ki)              | 6.02 ± 0.05                                          | [5][12]   |
| <sup>68</sup> Ga-2<br>(NOTA-<br>PSMA)                     | PSMA               | PC3 PIP                           | Not Reported                        | Higher than <sup>68</sup> Ga-DOTA- PSMA              | [6]       |
| Folate-<br>PEG <sub>12</sub> -<br>NOTA-Al <sup>18</sup> F | Folate<br>Receptor | КВ                                | ~0.4 nM (Kd)                        | Not Reported                                         | [7][8]    |
| <sup>68</sup> Ga-NOTA-<br>octreotide                      | SSTR2              | Not Reported                      | 13 ± 3 nM<br>(IC <sub>50</sub> )    | Not Reported                                         | [4]       |
| Al <sup>18</sup> F-NOTA-<br>octreotide                    | SSTR2              | Not Reported                      | 3.6 ± 0.6 nM<br>(IC <sub>50</sub> ) | Not Reported                                         | [4]       |
| <sup>64</sup> Cu-NOTA-<br>PA1                             | Pan-SSTRs          | A549, MCF-<br>7, BGC823,<br>HT-29 | Not Reported                        | Higher than  64Cu-DOTA- TATE                         | [9]       |

Table 2: In Vivo Tumor Uptake of NOTA-Based Probes in Xenograft Models



| Probe<br>Name                          | Target             | Tumor<br>Model       | Tumor<br>Uptake<br>(%ID/g)                        | Time Post-<br>Injection | Reference |
|----------------------------------------|--------------------|----------------------|---------------------------------------------------|-------------------------|-----------|
| <sup>64</sup> Cu-<br>cunotadipep       | PSMA               | PC3-PIP<br>Xenograft | Higher than  64Cu- cudotadipep                    | Not Specified           | [5]       |
| <sup>68</sup> Ga-2<br>(NOTA-<br>PSMA)  | PSMA               | PC3 PIP<br>Xenograft | Higher than <sup>68</sup> Ga-1 (DOTA- PSMA) at 1h | 1 h                     | [6]       |
| <sup>68</sup> Ga-NOTA-<br>folate       | Folate<br>Receptor | KB Xenograft         | Significant<br>uptake                             | Not Specified           | [11]      |
| <sup>68</sup> Ga-NOTA-<br>octreotide   | SSTR2              | Not Reported         | 29.2 ± 0.5                                        | 2 h                     | [4]       |
| Al <sup>18</sup> F-NOTA-<br>octreotide | SSTR2              | Not Reported         | 28.3 ± 5.7                                        | 2 h                     | [4]       |
| <sup>61</sup> Cu-NOTA-<br>TATE         | SSTR               | Not Reported         | 13.25 ± 1.86                                      | 1 h                     | [13]      |
| <sup>64</sup> Cu-NOTA-<br>PA1          | Pan-SSTRs          | MCF-7<br>Xenograft   | Higher than <sup>64</sup> Cu-DOTA- TATE           | 24 h                    | [9]       |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving NOTA-based probes.

## **Synthesis and Purification of a NOTA-Peptide Conjugate**

This protocol describes a general procedure for conjugating a NOTA chelator to a targeting peptide.

Workflow for NOTA-Peptide Conjugation:





#### Click to download full resolution via product page

Caption: Workflow for the synthesis of a NOTA-peptide conjugate.

#### Materials:

- Targeting peptide with a free amine group (e.g., on a lysine residue)
- NOTA-NHS ester (or other activated form of NOTA)
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

#### Procedure:

- Dissolve the targeting peptide in anhydrous DMF.
- Add a molar excess (typically 1.5-3 equivalents) of NOTA-NHS ester to the peptide solution.
- Add DIPEA (2-4 equivalents) to the reaction mixture to act as a base.
- Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by HPLC.
- Quench the reaction by adding water.



- Purify the NOTA-peptide conjugate using RP-HPLC. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is commonly used.
- Collect the fractions containing the desired product and lyophilize to obtain a white powder.
- Confirm the identity and purity of the final product by mass spectrometry.

## Radiolabeling of NOTA-Conjugates with <sup>68</sup>Ga

This protocol outlines the steps for radiolabeling a NOTA-conjugated probe with Gallium-68.

Workflow for <sup>68</sup>Ga Radiolabeling:



Click to download full resolution via product page

Caption: General workflow for <sup>68</sup>Ga radiolabeling of a NOTA-conjugate.

#### Materials:

- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- 0.1 M HCl for elution
- NOTA-peptide conjugate (10-20 μg)
- Sodium acetate or HEPES buffer (pH 4.0-4.5)
- Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control



### Procedure:

- Elute <sup>68</sup>GaCl₃ from the <sup>68</sup>Ge/<sup>68</sup>Ga generator using 0.1 M HCl.
- Add the <sup>68</sup>GaCl₃ eluate to a reaction vial containing the NOTA-peptide conjugate dissolved in the appropriate buffer.
- Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate or HEPES buffer.
- Heat the reaction vial at 95-100°C for 5-10 minutes.
- Allow the vial to cool to room temperature.
- Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. RCP should typically be >95%.
- The final product is ready for in vitro or in vivo studies.

## In Vitro Cell Binding Assay

This protocol details a competitive binding assay to determine the binding affinity (IC<sub>50</sub> or Ki) of the NOTA-based probe.

Workflow for Competitive Binding Assay:



Click to download full resolution via product page

Caption: Workflow for an in vitro competitive binding assay.

#### Materials:

- Cancer cell line overexpressing the target receptor
- Cell culture medium and supplements



- Radiolabeled NOTA-probe
- Unlabeled "cold" ligand (competitor)
- Binding buffer (e.g., PBS with 1% BSA)
- Gamma counter

#### Procedure:

- Plate the target-expressing cells in a multi-well plate and allow them to adhere overnight.
- On the day of the experiment, wash the cells with binding buffer.
- Prepare serial dilutions of the unlabeled competitor ligand.
- To each well, add a constant concentration of the radiolabeled NOTA-probe and varying concentrations of the unlabeled competitor.
- Incubate the plate at 37°C for 1 hour (or an optimized time).
- Aspirate the medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioactivity.
- Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
- Collect the cell lysates and measure the radioactivity using a gamma counter.
- Plot the percentage of bound radioactivity as a function of the competitor concentration and determine the IC<sub>50</sub> value.

## In Vivo PET Imaging and Biodistribution Studies

This protocol provides a general framework for conducting PET imaging and biodistribution studies in a tumor xenograft mouse model.

Signaling Pathway for Targeted Probe Accumulation:





Click to download full resolution via product page

Caption: Targeted probe accumulation in a tumor.

### Materials:

- Tumor-bearing mice (e.g., nude mice with xenografts)
- Radiolabeled NOTA-probe
- PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Gamma counter



#### Procedure:

- Anesthetize the tumor-bearing mouse.
- Administer a known amount of the radiolabeled NOTA-probe via tail vein injection (typically 2-5 MBq).
- At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), perform PET/CT imaging.
- After the final imaging session, euthanize the mouse.
- Dissect major organs and the tumor.
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
- Analyze the PET images to visualize tumor uptake and clearance from non-target organs.

These protocols provide a foundation for researchers to design and execute experiments with NOTA-based probes for targeted cancer imaging. It is important to optimize specific parameters for each new probe and experimental setup.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DOTA/NOTA functionalization SB PEPTIDE [sb-peptide.com]
- 3. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]







- 4. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry [mdpi.com]
- 5. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Folate-PEG-NOTA-Al18F: A New Folate Based Radiotracer for PET Imaging of Folate Receptor-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Pan-SSTRs Targeted Radioligand [64Cu]NOTA-PA1 Using Micro-PET Imaging in Xenografted Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and pre-clinical evaluation of new 68Ga-NOTA-folate conjugates for PET imaging of folate receptor-positive tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for NOTA-Based Probes in Targeted Cancer Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137531#nota-based-probes-for-targeted-cancer-imaging]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com